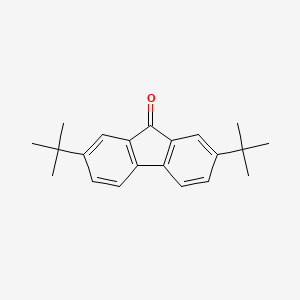

2,7-Di-tert-butyl-9H-fluorene-9-one

Beschreibung

Contextualization within the Fluorenone Chemical Class and Derivatives

2,7-Di-tert-butyl-9H-fluorene-9-one is a derivative of fluorenone, an aromatic organic compound with a fluorene (B118485) backbone featuring a ketone group at the C9 position. wikipedia.org The core structure of fluorenone is a tricyclic system, (C₆H₄)₂CO, which forms the basis for a wide range of derivatives. wikipedia.org The fluorenone chemical class is characterized by this fundamental skeleton, with derivatives arising from the substitution of hydrogen atoms at various positions on the aromatic rings. These substitutions can significantly alter the electronic and physical properties of the parent molecule.

The introduction of tert-butyl groups at the 2 and 7 positions of the fluorenone scaffold, as in 2,7-Di-tert-butyl-9H-fluorene-9-one, is a strategic modification. These bulky alkyl groups enhance the steric hindrance of the molecule. This increased steric bulk can improve the solubility of the compound in organic solvents and influence its packing in the solid state, which are crucial factors in materials science applications. Furthermore, the positioning of these substituents influences the electronic properties of the molecule.

Fluorenone and its derivatives are known for their distinctive yellow color and fluorescence. wikipedia.org They are often used as building blocks in the synthesis of more complex molecules and functional materials. chemicalbook.com The reactivity of the ketone group and the aromatic rings allows for a variety of chemical transformations, leading to a diverse library of fluorenone-based compounds with tailored properties.

Academic Significance of Fluorene and Fluorenone Scaffolds in Modern Chemistry

The fluorene scaffold, with its planar, electron-rich aromatic system, and its oxidized counterpart, fluorenone, are of significant academic and commercial interest in modern chemistry. wikipedia.orgresearchgate.net These structures serve as fundamental building blocks for a wide array of organic materials due to their unique optical and electronic properties. labxing.com

In the realm of materials science, fluorene-based polymers have gained prominence as active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comsigmaaldrich.com The high charge-carrier mobility and efficient electroluminescence of polyfluorenes make them particularly attractive for these applications. ossila.com The 9-position of the fluorene ring is readily functionalized, allowing for the attachment of various side chains to tune the material's properties, such as solubility and processability. wikipedia.org

Fluorenone derivatives, with their electron-withdrawing ketone group, are extensively utilized as electron-acceptor moieties in the design of materials for organic electronics. rsc.org The combination of electron-donating and electron-withdrawing units within a single molecule is a key strategy in developing materials with specific electronic characteristics for applications like organic field-effect transistors (OFETs). researchgate.net The rigid and planar structure of the fluorenone core contributes to the thermal stability of these materials. researchgate.net

Furthermore, the biological activity of certain substituted fluorenones has attracted attention in medicinal chemistry, with research exploring their potential as anticancer and antimicrobial agents. wikipedia.org The versatility of the fluorene and fluorenone scaffolds, coupled with the ability to precisely modify their structure and properties, ensures their continued importance in various fields of chemical research. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-ditert-butylfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBCVAQRAXTKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482633 | |

| Record name | 2,7-Di-tert-butyl-9H-fluorene-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58775-13-6 | |

| Record name | 2,7-Di-tert-butyl-9H-fluorene-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,7 Di Tert Butyl 9h Fluorene 9 One and Its Key Derivatives

Direct Synthesis of 2,7-Di-tert-butyl-9H-fluorene-9-one

The construction of the 2,7-di-tert-butyl-9H-fluorene-9-one scaffold typically involves a two-step process: the di-tert-butylation of the fluorene (B118485) core followed by oxidation of the C9 position.

Electrophilic Aromatic Substitution Approaches

The introduction of tert-butyl groups at the 2 and 7 positions of the fluorene ring is achieved through electrophilic aromatic substitution, most commonly via Friedel-Crafts alkylation. These positions are preferentially alkylated due to the electronic properties of the fluorene system.

A common and effective method for the synthesis of the precursor, 2,7-di-tert-butylfluorene (B1308379), involves the reaction of fluorene with a tert-butylating agent, such as tert-butyl chloride (2-chloro-2-methylpropane), in the presence of a Lewis acid catalyst. Ferric chloride (FeCl₃) is a frequently employed catalyst for this transformation. The reaction proceeds by the generation of a tert-butyl carbocation, which then attacks the electron-rich positions of the fluorene ring.

The subsequent step is the oxidation of the methylene (B1212753) bridge at the C9 position of 2,7-di-tert-butylfluorene to a ketone. Various oxidizing agents can be employed for this purpose. For instance, oxidation using chromium trioxide (CrO₃) in acetic acid or Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone) can effectively convert the fluorene to the desired fluorenone. organic-chemistry.orgwikipedia.org Air oxidation in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a suitable solvent such as tetrahydrofuran (B95107) (THF) also provides a route to the fluorenone derivative.

Alternative Synthetic Routes (e.g., Carbon Disulfide-mediated Methods)

An alternative approach for the synthesis of 2,7-di-tert-butylfluorene involves the use of carbon disulfide (CS₂) as a solvent. In this method, fluorene can be reacted with tert-butyl chloride in the presence of ferric chloride in carbon disulfide. This solvent can influence the selectivity and efficiency of the Friedel-Crafts alkylation. Following the synthesis of the di-tert-butylated fluorene, the oxidation to the corresponding fluorenone is carried out as described previously.

Synthesis of Substituted Fluorenone Derivatives

The functionalization of the fluorenone core, particularly at the 2 and 7 positions, allows for the tuning of its electronic and photophysical properties. Aryl-aryl cross-coupling reactions are powerful tools for introducing a variety of substituents.

Aryl-Aryl Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. researchgate.net This methodology is highly effective for the synthesis of 2,7-diaryl-9H-fluoren-9-one derivatives. The general approach involves the reaction of a 2,7-dihalo-9H-fluoren-9-one, typically 2,7-dibromo-9H-fluoren-9-one, with a variety of arylboronic acids in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A range of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The reaction is typically carried out in a mixture of an organic solvent, such as toluene (B28343) or dioxane, and an aqueous basic solution.

The scope of the Suzuki-Miyaura coupling is broad, allowing for the introduction of a wide array of aryl and heteroaryl groups onto the fluorenone scaffold. This versatility enables the synthesis of a diverse library of fluorenone derivatives with tailored properties. nih.govresearchgate.net

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions performed on 2,7-dibromo-9H-fluorene derivatives to produce 2,7-diarylfluorene derivatives, illustrating the general conditions applicable to the fluorenone system.

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |

| 5 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 88 |

This table presents a compilation of typical reaction conditions and yields for Suzuki-Miyaura couplings on related fluorene systems, demonstrating the feasibility and versatility of this method for the synthesis of 2,7-diaryl-9H-fluoren-9-one derivatives.

Condensation Reactions

The ketone moiety at the 9-position of 2,7-Di-tert-butyl-9H-fluorene-9-one is a versatile handle for further derivatization through condensation reactions.

Synthesis of Thiosemicarbazone Derivatives

The condensation of 9-fluorenone (B1672902) with thiosemicarbazide (B42300) and its derivatives yields thiosemicarbazones, a class of compounds with significant biological and chemical interest. libretexts.orggoogle.commdpi.com The general synthesis involves refluxing the fluorenone with the appropriate thiosemicarbazide in an alcoholic solvent, often with an acid catalyst. libretexts.org The choice of catalyst can significantly impact the reaction yield. Studies on unsubstituted fluoren-9-one have shown that glacial acetic acid (GAA) can lead to higher yields compared to mineral acids like HCl or H2SO4. libretexts.orggoogle.com This is attributed to the less aqueous nature of GAA, which favors the condensation reaction.

The reaction can be generalized for 2,7-Di-tert-butyl-9H-fluorene-9-one as follows: A solution of 2,7-Di-tert-butyl-9H-fluorene-9-one and a substituted or unsubstituted thiosemicarbazide are refluxed in ethanol in the presence of a catalyst. The resulting thiosemicarbazone precipitates upon cooling and can be purified by recrystallization.

Table 1: Catalyst Effect on the Yield of Fluoren-9-one Thiosemicarbazone Derivatives Data is generalized from studies on unsubstituted fluoren-9-one and is representative for the synthesis of 2,7-Di-tert-butyl-9H-fluorene-9-one thiosemicarbazone derivatives.

| Derivative | Catalyst | Yield Range (%) |

| Fluoren-9-one thiosemicarbazone | Glacial Acetic Acid | 89 |

| Fluoren-9-one 2-methyl-3-thiosemicarbazone | Glacial Acetic Acid | 77 |

| Fluoren-9-one 4-methyl-3-thiosemicarbazone | Glacial Acetic Acid | 91 |

| Fluoren-9-one 4-phenyl-3-thiosemicarbazone | Glacial Acetic Acid | 96 |

| Fluoren-9-one thiosemicarbazone | Hydrochloric Acid (1N) | 76 |

| Fluoren-9-one 2-methyl-3-thiosemicarbazone | Hydrochloric Acid (1N) | 65 |

| Fluoren-9-one 4-methyl-3-thiosemicarbazone | Hydrochloric Acid (1N) | 71 |

| Fluoren-9-one 4-phenyl-3-thiosemicarbazone | Hydrochloric Acid (1N) | 77 |

This interactive table is based on data reported for the synthesis of fluoren-9-one thiosemicarbazones and serves as an illustrative guide for the synthesis of the di-tert-butylated analogues. The yields are influenced by the specific thiosemicarbazide derivative used. libretexts.orggoogle.com

Functionalization at the 9-Position

The acidic protons at the 9-position of the fluorene core allow for a variety of functionalization reactions, leading to a diverse range of derivatives.

Hydroxymethylation and Alcohol Derivatization

The introduction of a hydroxymethyl group at the 9-position of the fluorene scaffold is a key transformation that opens pathways to further derivatization. The hydroxymethylation of 2,7-di-tert-butylfluorene can be achieved by reacting it with formaldehyde. researchgate.net The resulting (2,7-Di-tert-butyl-9H-fluoren-9-yl)methanol can then be used in the synthesis of more complex molecules. The reaction conditions, such as the base used, temperature, and reaction time, can influence the product distribution, with stronger bases potentially leading to the formation of di-substituted products.

Carbodithioic Acid and Dithioate Derivatization

The direct conversion of the ketone function in 2,7-Di-tert-butyl-9H-fluorene-9-one to a carbodithioic acid or its corresponding dithioate esters is not a well-documented transformation in the surveyed literature. General methods for the synthesis of dithiocarboxylic esters typically involve the reaction of carboxylic acids or their derivatives with a thionating agent like phosphorus pentasulfide, or the alkylation of dithiocarboxylate salts. The direct reaction of a ketone with reagents such as carbon disulfide to form a dithiocarboxylic acid at the carbonyl carbon is not a standard synthetic route.

Cross-Dimerization Techniques for Complex Polyarenes

The cross-dimerization of fluorenone derivatives is a powerful strategy for the synthesis of complex, non-planar polycyclic aromatic hydrocarbons. A notable example is the reaction between 2,7-di-tert-butyl-9-fluorenone and other fluorenones, such as 2,7-dibromo-9-fluorenone (B76252), which can be achieved in the presence of a phosphite (B83602) solvent without the need for metal catalysts. This method is operationally simple and efficient, suppressing the formation of homo-dimerized byproducts.

The reaction involves heating a mixture of the two different fluorenones in a phosphite solvent, such as triisopropyl phosphite. The resulting spiroketone is the primary product, which can then be further transformed into dibenzo[g,p]chrysene (B91316) derivatives. The reaction conditions, including temperature and the stoichiometry of the reactants, can be optimized to maximize the yield of the desired cross-adduct.

Table 2: Conditions and Product Distribution in the Cross-Dimerization of 2,7-Di-tert-butyl-9-fluorenone (1) with 2,7-Dibromo-9-fluorenone (2)

| Entry | Temperature (°C) | Time (h) | Yield of Cross-Adduct 3 (%) | Yield of Homo-Adduct 4 (%) | Yield of Homo-Adduct 5 (%) |

| 1 | 95 | 20 | 48 | 5 | 1 |

| 2 | 110 | 7 | 50 | 5 | 1 |

| 3 | 140 | 1 | 51 | 5 | 1 |

| 4 | 110 | 15 | 70 (7.7g scale) | <5 | - |

This interactive table is based on data from the cross-dimerization of 2,7-di-tert-butyl-9-fluorenone (1) and 2,7-dibromo-9-fluorenone (2) to produce the spiroketone cross-adduct (3) and homo-adducts (4 and 5). The use of 1.2 equivalents of reactant 2 significantly improved the yield of the cross-adduct.

Synthesis of Specific Fluorenone Intermediates (e.g., 2,7-dihydroxy-9-fluorenone)

The synthesis of key intermediates is a fundamental aspect of fluorenone chemistry. 2,7-dihydroxy-9-fluorenone (B1308586) is a particularly valuable precursor, serving as a building block for various derivatives, including the antiviral agent Tilorone. google.commascotchem.comresearchgate.net Several synthetic routes to this intermediate have been developed, each with distinct advantages and challenges.

One established method begins with fluorene, proceeding through sulfonation, oxidation, and subsequent alkali fusion and dehydration steps. mascotchem.comresearchgate.net Another approach involves the Ullmann condensation of methyl 2-bromo-5-methoxybenzoate and p-iodoanisole, followed by cyclization and demethylation, though this method can suffer from low yields due to self-coupling byproducts. mascotchem.com

A more recent and efficient process involves a multi-step sequence starting from fluorenone. This pathway includes nitration to form 2,7-dinitro-9-fluorenone, followed by reduction of the nitro groups to amines, and finally diazotization and hydrolysis to yield the dihydroxy product. google.com This method is notable for its high yields (80-97%) and avoidance of column chromatography, relying instead on filtration and crystallization for purification. google.com

Alternative syntheses have also been reported, such as the reaction of 2,7-dibromo-9H-fluoren-9-one with lithium hydroxide in the presence of a copper(II) catalyst. chemicalbook.com The choice of synthetic strategy often depends on factors like the availability of starting materials, desired scale, and cost-effectiveness. mascotchem.com

| Starting Material(s) | Key Steps | Reagents | Advantages | Reference |

|---|---|---|---|---|

| Fluorene | Sulfonation, Oxidation, Alkali Fusion, Dehydration | Potassium permanganate, NaOH | Low-cost raw materials | mascotchem.comresearchgate.net |

| Fluorenone | Nitration, Reduction, Diazotization, Hydrolysis | HNO₃/H₂SO₄, Iron/HCl, NaNO₂ | High yield (80-97%), simple purification | google.com |

| 2,7-Dibromo-9H-fluoren-9-one | Hydroxylation | LiOH, Copper(II) acetylacetonate | Direct conversion of dibromo derivative | chemicalbook.com |

| Methyl 2-bromo-5-methoxybenzoate & p-iodoanisole | Ullmann Condensation, Cyclization, Demethylation | Copper powder, Polyphosphate, HBr | Mild conditions | mascotchem.com |

Advanced Synthetic Protocols

Beyond the synthesis of fundamental intermediates, advanced protocols have been developed to construct more complex fluorene and fluorenone derivatives. These methods offer powerful tools for generating molecular diversity and for the synthesis of specialized materials.

Isocyanide-Based Multicomponent Reactions for Diverse Derivatives

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, have emerged as powerful strategies for rapidly building molecular complexity. nih.govfrontiersin.orgmdpi.com These reactions combine three or more starting materials in a single step to form a product containing structural elements from each component. frontiersin.org

In the context of fluorenone chemistry, 9-isocyano-9H-fluorene serves as a key building block. rug.nlx-mol.com Its dual functionality allows it to participate in various IMCRs, leading to a wide array of unprecedented and diverse adducts, including spiro compounds. rug.nlx-mol.com The ability of the isocyanide carbon to act as both a nucleophile and an electrophile is central to the construction of these peptide-like structures and other complex derivatives. nih.gov The products of these reactions are valuable in drug discovery and materials science. rug.nl

Strategic Csp³-H Functionalization of Fluorene Scaffolds

The functionalization of the C9 position of the 9H-fluorene scaffold is a critical step for introducing diverse substituents, which can then be carried through to the fluorenone product via oxidation. Strategic C(sp³)–H functionalization offers an atom-economical approach to creating these derivatives.

One prominent strategy is the "borrowing hydrogen" or "acceptorless dehydrogenation" methodology. rsc.orgrsc.org In this approach, a transition-metal catalyst, such as one based on nickel or copper, temporarily oxidizes an alcohol to an aldehyde or ketone. rsc.orgresearchgate.net This intermediate then reacts with the fluorene anion at the C9 position, followed by the catalyst returning the "borrowed" hydrogen to complete the alkylation. This method allows for the use of simple and abundant alcohols as alkylating agents to form new C-C bonds at the methylene bridge of the fluorene core. rsc.orgrsc.org This protocol has been successfully applied to a wide range of substrates, including various primary and secondary alcohols, to produce alkylated and alkenylated fluorenes. rsc.orgrsc.org These functionalized fluorenes are direct precursors to substituted 9-fluorenones.

Direct Arylation Polymerization (DARP) for Conjugated Polymers

For the synthesis of fluorenone-based conjugated polymers, Direct Arylation Polymerization (DARP) represents a significant advancement over traditional cross-coupling methods like Stille and Suzuki polymerizations. rsc.orgrsc.org DARP proceeds through a palladium-catalyzed C-H activation pathway, directly coupling aryl halides with C-H bonds of another aromatic unit. researchgate.net

This approach offers several advantages, making it a more sustainable and cost-effective method. rsc.orgresearchgate.net

Reduced Synthetic Steps: It eliminates the need to pre-functionalize one of the monomers with an organometallic group (like organotin or organoboron), which simplifies monomer synthesis. rsc.org

Improved Atom Economy: By avoiding the use of organometallic reagents, DARP generates less toxic and hazardous waste. rsc.org

DARP has been successfully employed to synthesize a wide variety of conjugated polymers, including those incorporating fluorenone units, for use in optoelectronic applications such as polymer solar cells and organic light-emitting diodes (OLEDs). rsc.org However, challenges remain in controlling reaction selectivity and preventing defects like homocoupling, which can impact the polymer's properties. researchgate.net Ongoing research focuses on optimizing reaction conditions and developing new catalyst systems to address these issues. rsc.org

Reaction Mechanisms and Chemical Transformations Involving 2,7 Di Tert Butyl 9h Fluorene 9 One

Redox Chemistry of the Carbonyl Moiety

The carbonyl group at the C9 position is the primary site for the redox transformations of 2,7-Di-tert-butyl-9H-fluorene-9-one. This ketone functionality can undergo both oxidation to yield higher derivatives and reduction to form the corresponding alcohol, 2,7-Di-tert-butyl-9H-fluoren-9-ol. These transformations often proceed through transient radical intermediates.

Oxidation Pathways to Higher Derivatives

While the oxidation of a 9H-fluorene at the C9 position is a common method to synthesize 9-fluorenones rsc.org, the further oxidation of the resulting ketone is less common but can be achieved. A significant oxidation pathway for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester or, in the case of a cyclic ketone, a lactone. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

In the Baeyer-Villiger mechanism, the peroxyacid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on this carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxide group, leading to the formation of an ester (or lactone) and a carboxylic acid. wikipedia.orgyoutube.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org For 2,7-Di-tert-butyl-9H-fluorene-9-one, being a cyclic ketone, this oxidation would result in the insertion of an oxygen atom adjacent to the carbonyl group, forming the corresponding lactone.

Reduction Reactions to Fluorenols

The reduction of the carbonyl group in 2,7-Di-tert-butyl-9H-fluorene-9-one to a secondary alcohol, 2,7-Di-tert-butyl-9H-fluoren-9-ol, is a fundamental transformation. bu.edu This is commonly accomplished using mild reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) being a typical choice. youtube.comwebassign.net The reaction is visually easy to monitor as the bright yellow color of the fluorenone solution fades to colorless upon successful reduction to the alcohol. youtube.com

The mechanism involves a nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. youtube.combrainly.com The polarity of the carbon-oxygen double bond renders the carbon atom partially positive and thus susceptible to attack by nucleophiles. webassign.net This initial attack breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by the solvent (e.g., methanol) to yield the final alcohol product, 9-fluorenol. brainly.comyoutube.com

| Reducing Agent | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | 15-20 minutes | webassign.net |

| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to Room Temp | ~2 minutes (monitored by TLC) | bu.eduumn.edu |

| Sodium Borohydride (NaBH₄) with Sodium Methoxide | Methanol | Room Temperature | ~45 minutes | youtube.com |

Formation and Reactivity of Transient Intermediates

The redox chemistry of fluorenones involves the formation of transient radical species. nih.gov During one-electron reduction, such as in electrochemical processes or via photochemical methods, 2,7-Di-tert-butyl-9H-fluorene-9-one can accept an electron into its π-system to form a ketyl radical anion. nih.govrsc.org These intermediates are highly reactive and have been studied using techniques like flash photolysis and time-resolved electron spin resonance (TR-ESR). rsc.orgoup.com

The fluorenone ketyl radical anion (R•⁻) can be protonated in protic solvents to form a neutral ketyl radical (RH•). rsc.org Both the neutral and anionic radicals are transient. The neutral fluorenone ketyl radical shows absorption peaks at approximately 345 nm and 360 nm, while the anion radical has a characteristic absorption band around 450 nm. oup.com These ketyl radicals can undergo further reactions, most notably dimerization to form a pinacol (B44631) or dismutation. rsc.org The dimerization of neutral fluorenone ketyl radicals is a very fast process. rsc.org The reactivity and stability of these intermediates are central to understanding the detailed mechanisms of fluorenone reduction. rsc.org

Polymerization Mechanisms

Fluorene (B118485) and its derivatives are important building blocks for conjugated polymers used in organic electronics. The polymerization typically involves forming carbon-carbon bonds at the 2 and 7 positions of the fluorene ring.

Electrochemical Polymerization Processes

Electrochemical polymerization is a common method for synthesizing polyfluorene films. researchgate.net This process involves the direct anodic oxidation of fluorene-based monomers on an electrode surface. researchgate.net Studies on the parent 9-fluorenone have shown that polymerization occurs through the formation of C-C bonds at the 2,7-positions of the fluorene ring. researchgate.net

However, in the case of 2,7-Di-tert-butyl-9H-fluorene-9-one, these reactive positions are blocked by the bulky tert-butyl groups. These substituents are not readily removed under polymerization conditions and thus prevent the formation of a polymer chain through the typical 2,7-linkage. Therefore, 2,7-Di-tert-butyl-9H-fluorene-9-one does not undergo electrochemical polymerization in the same manner as unsubstituted 9-fluorenone or derivatives specifically functionalized for polymerization at these sites. Instead, successful polymerization requires monomers where the 2,7-positions are substituted with polymerizable groups, such as thiophene (B33073) units. researchgate.netresearchgate.net

Role of Higher Oxidation States in Polymerization

The electropolymerization of fluorene derivatives is a key process for creating conductive and electroactive polyfluorene films. The initial step of this process involves the formation of a carbon-carbon bond through the coupling of two fluorene radical cations. However, for the polymerization to propagate beyond the dimer stage, the generation of a higher oxidation state is crucial. The radical cation of the newly formed dimer is not sufficiently reactive to continue the coupling reaction in the classical electropolymerization mechanism. Theoretical calculations and experimental observations support the necessity of forming a more highly oxidized species to facilitate further chain growth. This requirement underscores the importance of the electrochemical conditions in controlling the polymerization process and the final properties of the polyfluorene material.

Mechanistic Aspects of Direct Arylation Polymerization

Direct arylation polymerization (DAP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions like Suzuki and Stille couplings for the synthesis of conjugated polymers. This method circumvents the need for pre-functionalized monomers, thereby reducing synthetic steps and the generation of toxic by-products.

The mechanism of DAP involving fluorene monomers is believed to proceed primarily through a base-assisted concerted metalation-deprotonation (CMD) pathway. This pathway is considered to have a lower activation energy for thiophene-based compounds and is likely applicable to fluorene systems as well. The catalytic cycle typically involves a palladium catalyst. To enhance the efficiency and control of the polymerization, dual-catalyst systems, such as a Pd/Ag combination, have been employed. These systems can operate under mild, biphasic conditions (e.g., water/2-methyltetrahydrofuran) and can promote the intramolecular transfer of the palladium catalyst along the fluorene moiety.

A significant challenge in DAP is controlling the regioselectivity and minimizing structural defects in the resulting polymer chain, which can adversely affect the material's optoelectronic properties. Research has focused on optimizing reaction conditions, including the choice of catalyst, ligands, and solvent, to produce high-molecular-weight polymers with well-defined structures. For instance, non-stoichiometric polycondensation has been explored as a method to regulate the end-groups of the polymer chains.

| Catalyst System | Key Mechanistic Feature | Advantage |

| Pd/Phosphine (B1218219) Ligands | Concerted Metalation-Deprotonation (CMD) | Lower energy barrier for C-H activation |

| Pd/Ag Dual Catalyst | Intramolecular catalyst transfer | Enables reaction under mild, biphasic conditions |

Photochemical Transformations

The photochemical behavior of fluorenol derivatives, the reduced counterparts of fluorenones, provides insight into the generation and reactivity of fluorenyl cations. Upon photoexcitation in aqueous solutions, 9-fluorenol derivatives can undergo photosolvolysis. Laser flash photolysis studies have been instrumental in directly observing the transient species involved in these reactions, namely the 9-fluorenol radical cation and the 9-fluorenyl cation. The reactivity of these photogenerated cations is a subject of significant interest, as it models the behavior of carbocations in various chemical and biological processes. The presence of substituents on the fluorene ring, such as the tert-butyl groups in the 2 and 7 positions, can be expected to influence the stability and subsequent reactions of these photogenerated intermediates.

Solid-State Reactivity

Single-crystal-to-single-crystal (SCSC) transformations are fascinating solid-state reactions where the crystallinity of the material is maintained throughout the chemical change. A notable example is the transformation observed in a metastable polymorph of 9-fluorenone (MS9F). Current time information in Bangalore, IN.rsc.org Upon irradiation with 365 nm light, MS9F exhibits blue fluorescence and, over a period of about 30 minutes, transforms into the more stable ground state form (GS9F), which fluoresces in the green region of the spectrum. Current time information in Bangalore, IN.rsc.org This transformation can be visually tracked and has been characterized by techniques such as Raman spectroscopy and X-ray diffraction. Current time information in Bangalore, IN.rsc.org The different fluorescent properties are attributed to the distinct molecular packing in the two crystalline forms. Current time information in Bangalore, IN.rsc.org While this specific study was conducted on the parent 9-fluorenone, it highlights the potential for fluorenone derivatives, including 2,7-di-tert-butyl-9H-fluorene-9-one, to exhibit similar polymorphic and photo-responsive solid-state behavior. The bulky tert-butyl groups would likely have a significant impact on the crystal packing and, consequently, on the kinetics and nature of any SCSC transformations.

| Polymorph | Emission Color | Transformation Trigger |

| Metastable 9-Fluorenone (MS9F) | Blue (λmax = 495 nm) | 365 nm irradiation / Time |

| Ground State 9-Fluorenone (GS9F) | Green | - |

Intramolecular Cyclization Reactions

The fluorenone core of 2,7-di-tert-butyl-9H-fluorene-9-one can participate in intramolecular cyclization reactions, leading to the formation of more complex, rigid, and often spirocyclic structures. These reactions are of significant interest for the synthesis of materials with tailored three-dimensional architectures and specific optoelectronic properties.

One prominent example of such a transformation is the acid-catalyzed intramolecular Friedel-Crafts-type alkylation. For instance, derivatives of fluoren-9-ol can undergo intramolecular cyclization to form spirobifluorene structures. researchgate.net Similarly, fluorenones can be used as substrates in dehydrative coupling reactions with biaryls, mediated by superacids like triflic acid (TfOH), to yield spirobifluorenes. rsc.org This type of reaction proceeds through the activation of the carbonyl group of the fluorenone, followed by a double C-C bond formation. rsc.org

Furthermore, intramolecular cyclization is a key step in various synthetic routes to fluorenones themselves. For example, the photocatalyzed deoxygenative radical cyclization of biarylcarboxylic acids can produce fluorenones through the formation of an acyl radical that subsequently undergoes intramolecular coupling. organic-chemistry.org While specific studies on the intramolecular cyclization of 2,7-di-tert-butyl-9H-fluorene-9-one are not extensively documented, the general reactivity of the fluorenone moiety suggests its potential as a building block in such synthetic strategies. The presence of the bulky tert-butyl groups would likely influence the regioselectivity and efficiency of these cyclization reactions.

Advanced Spectroscopic Characterization Methodologies for Fluorenone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei. For organic compounds, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

Proton (¹H) NMR

Carbon-13 (¹³C) NMR

Similar to ¹H NMR, the ¹³C NMR spectrum of 2,7-Di-tert-butyl-9H-fluorene-9-one would reflect the molecule's symmetry. Distinct signals would be anticipated for the carbonyl carbon (C9), the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the different aromatic carbons. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The presence of the bulky tert-butyl groups would also influence the chemical shifts of the aromatic carbons to which they are attached.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons on the fluorene (B118485) rings. This would help in definitively assigning the signals for the H1/H8, H3/H6, and H4/H5 protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the direct assignment of each protonated aromatic carbon by linking its proton signal to its carbon signal. For instance, the signal for the H1/H8 protons would show a correlation to the signal for the C1/C8 carbons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For 2,7-Di-tert-butyl-9H-fluorene-9-one, ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. This would allow for the confirmation of the molecular weight of the compound. Depending on the experimental conditions, adducts with other ions present in the solvent, such as sodium [M+Na]⁺, might also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental formula of the molecule. For 2,7-Di-tert-butyl-9H-fluorene-9-one, with a molecular formula of C₂₁H₂₄O, HRMS would be able to confirm this composition by providing a measured mass that is extremely close to the calculated theoretical mass.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of organic compounds like 2,7-Di-tert-butyl-9H-fluorene-9-one. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically by protonation, forming [M+H]⁺ ions. These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight.

For 2,7-Di-tert-butyl-9H-fluorene-9-one (C₂₁H₂₄O) sigmaaldrich.comnih.gov, the expected monoisotopic mass is 304.1827 g/mol . A MALDI-TOF analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 305.1905. This technique provides unambiguous confirmation of the compound's molecular identity. The application of MALDI-TOF has proven valuable in the characterization of various fluorene-based polymers and complex organic structures, where it provides crucial information on molecular weight and purity.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is essential for identifying the functional groups within 2,7-Di-tert-butyl-9H-fluorene-9-one. The analysis is based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is defined by several key absorption bands.

The most prominent feature is the strong absorption from the carbonyl (C=O) group of the ketone, which typically appears in the region of 1700-1720 cm⁻¹. For the parent compound, 9-fluorenone (B1672902), this peak is observed at approximately 1700-1715 cm⁻¹ researchgate.netchegg.com. The aromatic nature of the fluorene core gives rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ range. The presence of the tert-butyl groups introduces aliphatic C-H stretching vibrations, typically observed between 2850 and 3000 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for 2,7-Di-tert-butyl-9H-fluorene-9-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic (Fluorene) |

| 2850-3000 | C-H Stretch | Aliphatic (tert-Butyl) |

| ~1715 | C=O Stretch | Ketone |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Raman spectroscopy serves as a complementary technique to FTIR, providing insight into the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of conjugated molecules. The Raman spectrum is dominated by signals from the fluorene backbone. Studies on related fluorene compounds show strong modes around 1600 cm⁻¹, which are assigned to symmetric stretching of the aromatic rings. rsc.org Another significant band is typically observed near 1300 cm⁻¹, corresponding to inter-ring C-C stretching vibrations. rsc.org These characteristic peaks confirm the integrity of the conjugated fluorene system.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption and emission of photons in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals information about the electronic transitions in conjugated systems. The spectrum of 2,7-Di-tert-butyl-9H-fluorene-9-one is primarily dictated by the fluorenone chromophore. The parent compound, 9-fluorenone, exhibits multiple absorption bands. A very strong absorption is observed at approximately 257 nm, which can be attributed to a π→π* transition within the aromatic system. nycu.edu.tw A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group is also present, with its maximum found around 380 nm in non-polar solvents like hexane.

The introduction of tert-butyl groups at the 2 and 7 positions, which act as weak electron-donating groups (auxochromes), is expected to cause a slight bathochromic (red) shift in these absorption maxima due to their electronic effect on the fluorene core. The solvent environment also influences the absorption spectrum; polar solvents can lead to shifts in the n→π* transition band.

Table 2: UV-Vis Absorption Maxima for 9-Fluorenone (Parent Chromophore)

| Solvent | λ_max (π→π) (nm) | λ_max (n→π) (nm) | Reference(s) |

| Hexane | ~255 | ~380 | |

| Acetonitrile | ~255 | ~382 | |

| Methanol (B129727) | ~255 | ~383 | |

| General | 257 | - | nycu.edu.tw |

Photoluminescence (PL) spectroscopy measures the light emitted from a molecule after it absorbs photons. While the fluorene unit itself is known to be highly fluorescent, the presence of the ketone group at the C9 position significantly alters the photophysical properties. The carbonyl group facilitates efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁).

This rapid and efficient ISC process provides a non-radiative decay pathway that effectively quenches fluorescence, resulting in a very low fluorescence quantum yield. For the parent 9-fluorenone, a weak emission is observed with a maximum around 500 nm in hexane, but the fluorescence lifetime is extremely short, on the order of picoseconds. Therefore, 2,7-Di-tert-butyl-9H-fluorene-9-one is expected to be a very weak emitter, with its photoluminescent behavior dominated by the properties of the fluorenone core.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique to investigate the electronic excited states of molecules. By analyzing the fluorescence emission, information about the energy levels, molecular structure, and dynamics of excited states can be obtained.

Steady-State Fluorescence

Steady-state fluorescence spectroscopy provides insights into the electronic transitions of a molecule. For fluorenone and its derivatives, the position and intensity of the fluorescence emission are sensitive to the substituents on the fluorene core. The introduction of electron-donating or electron-withdrawing groups, as well as bulky substituents like the tert-butyl groups in 2,7-Di-tert-butyl-9H-fluorene-9-one, can alter the energy of the excited states and thus the fluorescence characteristics.

| Parameter | General Observation for Substituted Fluorenones |

| Emission Maximum | Dependent on the nature and position of substituents. |

| Quantum Yield | Influenced by electronic and steric factors of the substituents. |

| Stokes Shift | Varies with the polarity of the solvent and the nature of the substituents. |

Note: The table is based on general findings for substituted fluorenones and not specific data for 2,7-Di-tert-butyl-9H-fluorene-9-one.

Time-Resolved Transient Absorption

Time-resolved transient absorption (TA) spectroscopy is a pump-probe technique used to study the dynamics of excited states on ultrafast timescales. youtube.com This method allows for the observation of transient species such as excited singlet and triplet states, as well as radical ions, providing information on processes like intersystem crossing, internal conversion, and energy transfer. youtube.combohrium.com

The study of transient absorption in fluorenone derivatives helps in understanding the deactivation pathways of the excited states. For instance, in photosynthetic systems, TA spectroscopy has been instrumental in elucidating energy and electron transfer processes. bohrium.com While specific TA data for 2,7-Di-tert-butyl-9H-fluorene-9-one is not detailed in the available literature, the general principles of the technique are well-established for related compounds. nih.gov The bulky tert-butyl groups in 2,7-Di-tert-butyl-9H-fluorene-9-one are likely to influence the lifetimes and decay pathways of its transient excited states due to steric hindrance, which can affect molecular vibrations and intersystem crossing rates.

Fluorescence Lifetime Measurements

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state and is an intrinsic property of a fluorophore. nih.gov It is a crucial parameter for understanding the dynamics of excited states and can be influenced by factors such as solvent, temperature, and the presence of quenchers. sigmaaldrich.com

For substituted fluorenones, fluorescence lifetime measurements, often performed using time-correlated single photon counting (TCSPC), have revealed that the lifetime is sensitive to the substitution pattern. researchgate.netresearchgate.net While a specific fluorescence lifetime for 2,7-Di-tert-butyl-9H-fluorene-9-one has not been reported in the reviewed literature, studies on other fluorenone derivatives indicate that lifetimes can vary significantly with substitution. researchgate.net This variation is attributed to changes in the rates of radiative and non-radiative decay processes. The bulky tert-butyl groups might affect the rigidity of the fluorene core, which in turn could influence the non-radiative decay pathways and thus the fluorescence lifetime.

| Technique | Information Obtained |

| Time-Correlated Single Photon Counting (TCSPC) | Fluorescence lifetime, excited-state dynamics. |

| Phase-Modulation Fluorometry | Fluorescence lifetime, phase shift, and demodulation. |

Note: The table lists common techniques for fluorescence lifetime measurements.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the molecular structure and packing in a crystal. carleton.edu For fluorenone and its derivatives, SC-XRD studies have provided detailed insights into their solid-state structures. iaea.org The analysis reveals how substituents influence the planarity of the fluorene system and the intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing. iaea.org

Although a specific single-crystal structure of 2,7-Di-tert-butyl-9H-fluorene-9-one is not available in the reviewed literature, studies on other fluorene derivatives highlight the importance of this technique. iaea.orgresearchgate.net For instance, the crystal structure of (Z)-tert-butyl 2-(4-amino-9H-fluoren-9-ylidene)acetate reveals a planar arrangement of the ring system and specific hydrogen bonding motifs. researchgate.net It is expected that the bulky tert-butyl groups in 2,7-Di-tert-butyl-9H-fluorene-9-one would significantly impact the crystal packing, likely preventing close π-π stacking and leading to a more distorted crystal lattice compared to less substituted fluorenones.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The positions of atoms within the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

Note: This table outlines the key parameters obtained from a single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It provides a fingerprint pattern of d-spacings and intensities that is unique to a specific crystalline phase. unt.edu This method is particularly useful for identifying crystalline compounds, determining phase purity, and studying polymorphism.

Other Characterization Techniques

Beyond more common spectroscopic methods, other specialized techniques are crucial for a comprehensive understanding of complex organic compounds like 2,7-Di-tert-butyl-9H-fluorene-9-one, especially when integrated into larger molecular assemblies or materials.

Photoelectron Emission Spectroscopy (PES) is a powerful technique for probing the electronic structure of materials. It operates on the principle of the photoelectric effect, where irradiating a sample with high-energy photons causes the emission of electrons. By analyzing the kinetic energy of these photoemitted electrons, one can determine their binding energies within the material, providing direct information about the valence and core electron energy levels.

For fluorenone compounds, PES can reveal crucial information about their frontier molecular orbitals (HOMO and LUMO levels), which are critical for understanding their charge transport properties in organic electronic devices. While specific PES data for 2,7-Di-tert-butyl-9H-fluorene-9-one is not readily found in published research, the general principles of the technique would allow for the determination of its ionization potential and electronic band structure. The bulky tert-butyl groups are expected to influence the electronic properties of the fluorenone core, a hypothesis that could be directly tested and quantified using PES.

Hypothetical PES Data for 2,7-Di-tert-butyl-9H-fluorene-9-one:

| Parameter | Expected Value Range | Significance |

| Ionization Potential | 5.5 - 6.5 eV | Determines the energy required to remove an electron, impacting hole injection and transport properties. |

| HOMO Level | -5.5 to -6.5 eV | Highest Occupied Molecular Orbital energy, crucial for designing efficient charge-transfer interfaces. |

| Valence Band Features | Multiple peaks corresponding to different molecular orbitals | Provides a fingerprint of the electronic structure, sensitive to substituent effects. |

Note: This table is based on general knowledge of similar organic semiconductors and is for illustrative purposes, as specific experimental data for 2,7-Di-tert-butyl-9H-fluorene-9-one is not available.

SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals produced from the interactions of the electrons with the sample are used to form an image, revealing details about the surface topography and morphology. For materials containing 2,7-Di-tert-butyl-9H-fluorene-9-one, SEM could be used to visualize the structure of thin films, the size and shape of crystalline domains, or the dispersion of the compound within a polymer matrix.

Coupled with SEM, EDS allows for elemental analysis of the sample. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the identification and quantification of the elemental composition of the analyzed area. For a complex containing 2,7-Di-tert-butyl-9H-fluorene-9-one, EDS could confirm the presence and distribution of carbon and oxygen, the primary constituents of the molecule. This is particularly useful for verifying the homogeneity of a sample or identifying phase segregation in a blend.

Hypothetical SEM and EDS Analysis of a Thin Film of a Copolymer containing 2,7-Di-tert-butyl-9H-fluorene-9-one:

| Analytical Technique | Information Obtained | Hypothetical Findings |

| SEM | Surface Morphology | The film exhibits a smooth and uniform surface with some nanoscale aggregates. |

| Cross-sectional Imaging | A consistent film thickness of approximately 100 nm is observed. | |

| EDS | Elemental Mapping | Carbon and oxygen are uniformly distributed across the film surface, confirming a homogeneous blend. |

| Point Analysis | Quantitative analysis of a specific point shows the expected atomic percentages of C and O for the copolymer. |

Note: This table is illustrative and based on the expected application of these techniques, as specific experimental data for materials containing 2,7-Di-tert-butyl-9H-fluorene-9-one is not publicly documented.

Theoretical and Computational Chemistry Studies of Fluorenone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the behavior of molecular systems. For fluorenone derivatives, these methods elucidate the influence of substituents on the electronic structure and photophysical properties.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. It is widely used to determine optimized geometries, vibrational frequencies, and electronic properties of fluorenone systems. Recent studies on fluorenone derivatives have employed various DFT functionals, such as M06 and CAM-B3LYP, with basis sets like 6-311G(d,p), to achieve reliable results that align well with experimental findings. researchgate.netnih.govnih.gov

To understand the optical properties of fluorenone derivatives, such as their absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govrsc.org This approach calculates the energies of electronic excited states, allowing for the prediction of UV-Vis absorption spectra. rsc.org

TD-DFT studies on substituted fluorenones reveal how different functional groups modulate the electronic transitions. researchgate.net For example, electron-donating groups, like the tert-butyl groups in 2,7-Di-tert-butyl-9H-fluorene-9-one, are known to influence the energy of the excited states. TD-DFT calculations can predict the excitation energies (Eex) and oscillator strengths (ƒ), which correspond to the position and intensity of absorption bands. nih.gov Studies on related fluorene (B118485) derivatives show that such substitutions can lead to shifts in the absorption maxima (λmax), which is critical for designing materials for specific optical applications like organic light-emitting diodes (OLEDs). rsc.org

For molecules where the description of the electronic structure requires more than a single determinant, such as in cases of bond breaking, excited states with significant double-excitation character, or conical intersections, multi-reference methods are necessary. Multi-reference Configuration Interaction (MRCI) is a powerful method that provides a highly accurate description of the ground and excited electronic states by including electron correlation on top of a multi-configurational wavefunction. wikipedia.orguni-stuttgart.de

The MRCI method involves selecting a set of important electronic configurations (the reference space) and then generating single and double excitations from them. wikipedia.org This approach yields a more balanced description of the electronic states and can accurately predict their energies. While specific MRCI studies on 2,7-Di-tert-butyl-9H-fluorene-9-one are not prominent in the literature, this methodology would be applied to investigate complex photophysical processes, such as nonradiative decay pathways or the precise characterization of conical intersections on the potential energy surfaces, which govern the molecule's photostability. univie.ac.atnih.gov

Analysis of Electronic Structure and Properties

Beyond calculating energies and structures, computational methods provide detailed analyses of the electronic landscape of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's reactivity and the energy required for electronic excitation.

In fluorenone systems, the HOMO is typically a π-orbital delocalized over the aromatic framework, while the LUMO is a π*-orbital with significant contribution from the electron-withdrawing carbonyl group. The introduction of substituents at the 2 and 7 positions directly modulates the energies of these orbitals. Electron-donating groups, such as tert-butyl, generally increase the energy of both the HOMO and LUMO. This leads to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound, often resulting in a red-shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net

A recent computational study using the CAM-B3LYP functional provided the orbital energies for the parent 9-fluorenone (B1672902). nih.gov This data serves as a reference for evaluating the impact of substituents.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 9-Fluorenone | -7.99 | -1.53 | 6.46 | CAM-B3LYP | nih.gov |

| Fluorenol | -7.56 | -1.65 | 5.91 | CAM-B3LYP | nih.gov |

| Cross-linked d-PBAB (a fluorenone derivative) | -5.09 | -1.57 | 3.52 | Estimated | researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and empty orbitals (antibonds). nih.gov

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A larger E(2) value indicates a stronger interaction and greater electron delocalization, which contributes to the stability of the molecule. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π(C=O) | ~5-10 | π-conjugation / Intramolecular Charge Transfer |

| LP(O) | σ(C-Caromatic) | ~2-5 | Lone Pair Delocalization |

| π(Aromatic Ring) | π*(C=O) | >10 | Conjugative Charge Transfer |

Note: The values in this table are illustrative and represent typical ranges for interactions within fluorenone-type systems. Specific values for 2,7-Di-tert-butyl-9H-fluorene-9-one would require a dedicated NBO calculation.

Band Gaps and Electronic Transitions

Theoretical calculations provide valuable information about the electronic properties of fluorenone derivatives, including the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often referred to as the band gap. For the parent fluorenone molecule, substitution at various positions on the fluorenone core can modulate the electronic structure and, consequently, the HOMO-LUMO gap.

Substituents at the para positions (such as 2 and 7) have been found to have a less pronounced effect on the fluorescence quantum yield and lifetime compared to those at the meta positions. rsc.org However, substitutions can still lead to a red shift in the absorption maximum. For instance, progressive substitution at the 2, 4, 5, and 7 positions of the fluorenone core results in a shift of the absorption maximum to longer wavelengths. researchgate.net This suggests a narrowing of the HOMO-LUMO gap.

Photophysical Property Predictions

Computational modeling is a powerful tool for predicting the photophysical properties of molecules like 2,7-Di-tert-butyl-9H-fluorene-9-one, offering insights that complement experimental findings.

Modeling of Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) and methods like ZINDO/S are commonly used to simulate linear absorption spectra. researchgate.net These simulations can accurately predict the absorption maxima of fluorenone derivatives. researchgate.net For example, studies on various substituted fluorenones have shown good agreement between computationally simulated and experimentally measured absorption spectra. researchgate.net The location of substituents on the fluorenone core significantly influences the absorption and emission characteristics. While substituents at para positions may not significantly alter fluorescence quantum yield or lifetime, they can induce a red shift in the absorption maximum. rsc.orgresearchgate.net Conversely, meta-positioned substituents can markedly modify the fluorescence lifetime. rsc.org

The following table provides an example of how absorption and emission maxima can be computationally predicted and compared with experimental data for related fluorenone derivatives in different solvents.

| Compound | Solvent | Experimental Absorption Max (nm) | Simulated Absorption Max (nm) | Experimental Emission Max (nm) |

|---|---|---|---|---|

| Fluorenone Derivative A | Cyclohexane (B81311) | 430 | 425 | 480 |

| Fluorenone Derivative A | Acetonitrile | 440 | 435 | 520 |

| Fluorenone Derivative B | Cyclohexane | 455 | 450 | 505 |

| Fluorenone Derivative B | Acetonitrile | 465 | 460 | 550 |

Stokes Shift Predictions

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key photophysical parameter. A larger Stokes shift is often observed in more polar solvents, indicating a greater difference in the dipole moments of the ground and excited states. edinst.comnih.gov For the parent fluorenone, a considerable difference in the Stokes shift is observed when comparing nonpolar solvents like cyclohexane to polar protic solvents like ethanol (B145695). researchgate.net Computational models can predict these solvent-dependent shifts, providing insights into the charge transfer characteristics of the excited state. For instance, a larger bathochromic (red) shift in the emission spectrum of a molecule in a polar solvent compared to a nonpolar one suggests a significant increase in dipole moment upon excitation. nih.gov

Singlet and Triplet State Calculations

Computational methods are crucial for calculating the energies of singlet and triplet excited states. researchgate.net These calculations help in understanding the mechanisms of fluorescence and phosphorescence. The energy gap between the lowest singlet (S1) and triplet (T1) states is a critical factor in determining the efficiency of intersystem crossing, a process that populates the triplet state. For many organic molecules, including fluorenone derivatives, the ground state is a singlet. researchgate.net Computational techniques like multireference averaged quadratic coupled cluster theory can be employed to study these states with high accuracy. researchgate.net The Vienna Ab initio Simulation Package (VASP) is another tool that can be used for such calculations, where specific spin multiplicities can be set to compute the total energy of singlet and triplet states. vasp.at

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including identifying transient intermediates and transition states.

Transition State Analysis and Reaction Coordinate Mapping

Understanding the pathway of a chemical reaction requires the characterization of its transition state, which is the highest energy point along the reaction coordinate. fossee.in Computational methods allow for the location and analysis of these transition states, providing crucial information about the reaction's feasibility and kinetics. nih.gov Techniques such as reaction coordinate mapping are emerging as significant tools in these studies. arxiv.orgresearchgate.netarxiv.org This involves modeling the potential energy surface of a reaction and identifying the minimum energy path from reactants to products. fossee.in For complex reactions, this can involve mapping a multi-dimensional surface to find the saddle point that represents the transition state. fossee.in The insights gained from these computational analyses can be instrumental in designing new catalysts and predicting reaction outcomes. nih.gov

Solvent Effects and Intermolecular Interactions

The interaction of a solute molecule with its surrounding solvent can significantly alter its electronic structure, and consequently, its chemical and physical properties. Computational models are crucial for elucidating these complex interactions at a molecular level.

To account for the influence of a solvent environment on molecular systems, computational chemistry frequently employs Polarizable Continuum Models (PCM). This approach models the solvent as a continuous, polarizable medium rather than explicitly representing individual solvent molecules, which makes the calculations more computationally feasible. The solute is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently.

Different formulations of PCM, such as the integral equation formalism (IEF-PCM) and the conductor-like PCM (C-PCM), have been developed to refine the accuracy of these calculations. These models are widely available in quantum chemistry software packages like Gaussian and GAMESS, and are commonly used with Density Functional Theory (DFT) and Hartree-Fock (HF) methods. For fluorenone systems, PCM is instrumental in predicting how the polarity of the solvent will affect properties like electronic transitions and spectroscopic behavior. While direct PCM studies on 2,7-Di-tert-butyl-9H-fluorene-9-one are not extensively documented, research on the parent 9-fluorenone molecule shows that PCM can effectively model the solvatochromic shifts observed experimentally when moving between polar and non-polar solvents. These models help to rationalize the stabilization of ground and excited states due to the dielectric properties of the surrounding medium.

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the properties of fluorenone derivatives, particularly the carbonyl group which can act as a hydrogen bond acceptor. Computational studies, primarily using DFT, are essential for characterizing the strength and geometric features of these interactions.

In studies of 9-fluorenone and its derivatives, calculations have shown that hydrogen bonding with protic solvents like alcohols leads to a noticeable blue shift in the n→π* electronic transition. This is attributed to the stabilization of the non-bonding orbitals on the carbonyl oxygen upon hydrogen bond formation, which increases the energy gap between the ground and excited states. For instance, research on fluorenone derivatives in alcohol solvents has demonstrated remarkable fluorescence quenching due to vibronic coupling facilitated by hydrogen bonding. researchgate.net Thermodynamic considerations based on these computational and spectroscopic analyses allow for the quantification of the Gibbs energy change associated with these interactions. researchgate.net

For 2,7-Di-tert-butyl-9H-fluorene-9-one, while the bulky tert-butyl groups may introduce some steric hindrance, the carbonyl group remains accessible for hydrogen bonding. Computational models can predict the binding energies and preferred geometries of hydrogen-bonded complexes, for example, with methanol (B129727) or water molecules. Natural Bond Orbital (NBO) analysis, a common computational technique, can further elucidate the charge transfer characteristics of these hydrogen bonds.

Advanced Computational Parameters

Beyond solvent effects, computational chemistry provides a powerful toolkit for predicting a range of advanced molecular properties that are crucial for applications in materials science and nonlinear optics.

Fluorenone derivatives are a promising class of materials for nonlinear optics (NLO) due to their extended π-conjugation and the charge-transfer character that can be engineered by appropriate substitution. ru.nl NLO materials can alter the properties of light, leading to applications in optical switching and frequency conversion. The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β).

Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of organic molecules. mdpi.com For fluorenone-based systems, these calculations are essential for understanding structure-property relationships. Research on D-π-A (donor-π-acceptor) fluorenone derivatives has shown that the magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. ru.nl While 2,7-Di-tert-butyl-9H-fluorene-9-one itself is not a classic D-π-A structure, the tert-butyl groups act as weak electron-donating groups, and the carbonyl group is an electron-withdrawing group. DFT calculations can predict the NLO response of this and related molecules, guiding the design of new fluorenone-based materials with enhanced NLO properties.

Below is a representative table of calculated NLO properties for a generic D-π-A fluorenone derivative, illustrating the type of data obtained from such computational studies.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 5.8 | Debye |

| Mean Polarizability (α) | 45.3 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 30.2 x 10⁻³⁰ | esu |

Note: The values in this table are representative for a fluorenone derivative and not specific to 2,7-Di-tert-butyl-9H-fluorene-9-one.

Chemical hardness (η) and softness (S) are concepts derived from DFT that help to describe the reactivity and stability of a molecule. Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following approximations:

η ≈ (E_LUMO - E_HOMO) / 2 S = 1 / η

Molecules with a small HOMO-LUMO gap are generally softer and more reactive, while those with a large gap are harder and more stable. researchgate.net For fluorenone systems, computational studies can determine these parameters, providing insight into their chemical reactivity. The introduction of substituents, such as the tert-butyl groups in 2,7-Di-tert-butyl-9H-fluorene-9-one, will influence the HOMO and LUMO energy levels and thus modulate the hardness and softness of the molecule. A computational study on acenaphthopyrazine derivatives, for instance, correlated lower hardness and higher softness with increased chemical reactivity and potential as inhibitors. researchgate.net

The following table shows hypothetical calculated hardness and softness values for 2,7-Di-tert-butyl-9H-fluorene-9-one based on typical values for related aromatic ketones.

| Parameter | Calculated Value (eV) |

| E_HOMO | -6.2 |

| E_LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

| Hardness (η) | 2.2 |

| Softness (S) | 0.45 |

Note: These values are illustrative and based on general principles for similar compounds.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β, γ, etc.) describes the nonlinear response to such a field. These properties are fundamental to understanding a molecule's interactions with light and are central to its NLO behavior.

DFT calculations are the primary tool for computing these properties for molecules of the size and complexity of fluorenone derivatives. mdpi.com The calculations involve determining the response of the molecular energy or dipole moment to an applied electric field. For fluorenone-based materials, these calculations are crucial for predicting their efficacy in photonic and optoelectronic applications. ru.nl Studies have shown that the polarizability and hyperpolarizability are sensitive to the molecular structure, including the extent of π-conjugation and the nature of substituent groups. mdpi.com

For 2,7-Di-tert-butyl-9H-fluorene-9-one, DFT calculations would typically be performed using a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)) to obtain the components of the polarizability and hyperpolarizability tensors. The results from these calculations can be compared with experimental data, where available, or used to predict the NLO performance of materials incorporating this molecule.

A representative data table for calculated polarizability and first hyperpolarizability components for a fluorenone derivative is provided below.

| Component | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| xx | 350.5 | 150.2 |

| yy | 210.8 | -50.6 |

| zz | 85.3 | 25.1 |

| Total | 215.5 | 124.7 |

Note: The values are in atomic units (a.u.) and are representative for a fluorenone derivative, not specific to 2,7-Di-tert-butyl-9H-fluorene-9-one.

Structure Reactivity and Structure Property Relationships in 2,7 Di Tert Butyl 9h Fluorene 9 One Systems

Influence of Steric Hindrance from Tert-Butyl Groups on Electronic Properties

The incorporation of bulky tert-butyl groups at the 2 and 7 positions of the fluorene (B118485) core exerts a profound influence on the electronic properties of the resulting molecules. This steric hindrance is a key determinant of the molecule's conformation and, consequently, its electronic behavior.

The primary effect of the tert-butyl groups is the induction of a twist in the conjugated backbone of oligomers and polymers based on this fluorene unit. researchgate.net This deviation from planarity leads to an increase in the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net Theoretical studies have shown that bulkier substituents lead to larger dihedral angles, which in turn increases the band gap. researchgate.net For instance, the introduction of tert-butyl groups can raise the LUMO level, as observed in tetrathiafulvalene-tetraazapyrene (TAP) triads where tert-butylation at the 2,7-positions of the TAP core resulted in a 0.21 eV increase in the LUMO energy level. nih.gov This effect is attributed to the steric strain that disrupts effective intermolecular interactions and can hinder the formation of aggregates. nih.gov

Furthermore, the steric bulk of tert-butyl groups plays a crucial role in enhancing the solubility of these compounds in common organic solvents, a critical factor for their processability in device fabrication. nih.gov By preventing close packing and aggregation, these bulky substituents ensure that the molecules remain in solution, facilitating their use in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Substituent Effects on π-Conjugation and Molecular Planarity